molecular formula C10H11N3O B13772466 N-ethyl-1H-benzo[d]imidazole-2-carboxamide

N-ethyl-1H-benzo[d]imidazole-2-carboxamide

Cat. No.: B13772466
M. Wt: 189.21 g/mol
InChI Key: JGTYSLYJHSCKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1H-benzo[d]imidazole-2-carboxamide is a synthetic small molecule based on the privileged benzimidazole pharmacophore, designed for use in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a structure known for its versatility and broad biological activities, substituted with a carboxamide group at the 2-position which is further functionalized with an ethyl moiety. The benzimidazole scaffold is structurally analogous to naturally occurring purines, allowing its derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . The benzo[d]imidazole-2-carboxamide structure is recognized as a novel chemotype with demonstrated potential in infectious disease research. Specifically, this scaffold has been identified as a basis for developing new anti-tubercular agents, with some derivatives showing promising activity against Mycobacterium tuberculosis H37Rv . In cancer research, the benzimidazole core is a key feature in the design of potential inhibitors of protein-protein interactions, such as Pin1 (Protein interacting with Never in mitosis A-1), a promising target in oncology . The presence of both imine and amide groups in the structure facilitates interactions with hydrogen-bonding acceptors and donors, which can be critical for directing molecular recognition and crystal packing in organic preparation . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-ethyl-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-11-10(14)9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H,11,14)(H,12,13)

InChI Key

JGTYSLYJHSCKNG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies for N Ethyl 1h Benzo D Imidazole 2 Carboxamide and Its Chemical Analogues

Established Synthetic Pathways to the Benzimidazole (B57391) Core

The benzimidazole nucleus is a privileged scaffold in drug discovery, and numerous methods have been developed for its synthesis. These can be broadly categorized into classical condensation reactions and more modern, often catalytic, approaches.

Cyclization Reactions and Condensation Approaches

The most traditional and widely employed method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh dehydrating conditions, which can be achieved using strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid. hepatochem.com The reaction proceeds by initial N-acylation of the diamine, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.

Various catalysts and reaction media have been explored to improve the efficiency and environmental footprint of this condensation. For instance, ammonium (B1175870) chloride has been utilized as a cost-effective and environmentally benign catalyst for the condensation of o-phenylenediamine with various carbonyl compounds. nih.gov In some cases, the reaction can be promoted by microwave irradiation in the presence of alumina-methanesulfonic acid (AMA), which often leads to shorter reaction times and improved yields. google.com

The choice of the one-carbon source for the C2 position of the benzimidazole can be varied. Besides carboxylic acids, aldehydes are frequently used in a condensation reaction with o-phenylenediamine. luxembourg-bio.comgoogle.com This approach often requires an oxidizing agent to facilitate the final cyclodehydrogenation step. hepatochem.com A range of oxidants has been reported, including sodium metabisulfite (B1197395) (Na₂S₂O₅), which forms an adduct with the aldehyde before reacting with the diamine. nih.gov

Table 1: Examples of Cyclization and Condensation Reactions for Benzimidazole Synthesis
ReactantsConditionsProductKey Features
o-Phenylenediamine and Carboxylic AcidStrong acid (e.g., HCl, PPA), heat2-Substituted BenzimidazoleClassical method, often requires harsh conditions. hepatochem.com
o-Phenylenediamine and AldehydeOxidizing agent (e.g., Na₂S₂O₅), ethanol2-Substituted BenzimidazoleWide availability of aldehydes. nih.gov
o-Phenylenediamine and Carbonyl CompoundNH₄Cl, CHCl₃, room temperature2-Substituted BenzimidazoleMild and environmentally friendly catalyst. nih.gov
o-Phenylenediamine and Dicarboxylic AcidAlumina-methanesulfonic acid (AMA), microwaveBis-benzimidazoleRapid synthesis under microwave irradiation. google.com

Nitro-Reductive Cyclization Strategies

An alternative approach to the benzimidazole core involves the use of o-nitroanilines as starting materials. This strategy, known as nitro-reductive cyclization, combines the reduction of the nitro group to an amine with the subsequent cyclization in a single pot. This method is particularly useful as it avoids the often-unstable o-phenylenediamine intermediates.

A one-pot procedure for the conversion of 2-nitroamines into benzimidazoles can be achieved using formic acid, iron powder, and ammonium chloride. nih.gov In this process, the iron powder acts as the reducing agent for the nitro group, and formic acid serves as the carbon source for the C2 position, facilitating the subsequent cyclization. Another efficient system for this transformation is the use of zinc dust and sodium bisulfite (NaHSO₃) in water, which provides a chemoselective reduction of the nitro group followed by cyclocondensation with an aldehyde. nih.gov

More recently, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines. peptide.comconnectjournals.com These methods offer a green and efficient alternative, avoiding the need for chemical reducing agents. The electrosynthesis proceeds through a tandem process involving nitro reduction, C(sp³)–H amination, and condensation. peptide.com

Tandem N-Arylation-Reduction-Cyclocondensation Procedures

A powerful and convergent strategy for the synthesis of N-substituted benzimidazoles is the tandem N-arylation-reduction-cyclocondensation procedure. This one-pot method allows for the regiodefined placement of substituents on the benzimidazole ring. bohrium.com

This approach typically starts with a selective N-monobenzylation of an o-nitroaniline, which can be promoted by water through hydrogen bond-mediated 'electrophile–nucleophile dual activation', offering an alternative to transition metal-catalyzed C–N bond formation. bohrium.com Following the N-alkylation, the nitro group is reduced in situ to an amine, generating an N-substituted o-phenylenediamine. This intermediate then undergoes condensation with an aldehyde or its equivalent to furnish the N-substituted 2-substituted benzimidazole. nih.gov

This "all-water" chemistry has been successfully applied to the synthesis of ethyl benzo[d]imidazole-2-carboxylates, which are key precursors for N-ethyl-1H-benzo[d]imidazole-2-carboxamide. nih.gov The tandem N-arylation-reduction-cyclocondensation offers high atom economy and procedural simplicity, making it an attractive method for constructing complex benzimidazole derivatives. nih.gov

Synthesis of this compound Specific Precursors

The synthesis of the target compound, this compound, necessitates the preparation of key intermediates, namely benzo[d]imidazole-2-carboxylic acid or its corresponding ethyl ester. These precursors provide the necessary functionality at the 2-position for the final amidation step.

Preparation of Benzo[d]imidazole-2-carboxylic Acid Intermediates

Benzo[d]imidazole-2-carboxylic acid is a versatile intermediate that can be directly coupled with ethylamine (B1201723) to form the desired amide. Several methods exist for its preparation. One approach involves the hydrolysis of the corresponding ester, such as ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, using a base like sodium hydroxide, followed by neutralization. researchgate.net

A more direct synthesis involves the reaction of o-phenylenediamine with an appropriate dicarbonyl compound or its equivalent. For instance, the condensation of o-phenylenediamine with phenoxyacetic acid in an acidic medium yields 2-(phenoxymethyl)-1H-benzimidazole, which can be further functionalized. luxembourg-bio.com Another method involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile with sulfuric acid to hydrolyze the nitrile group to a carboxylic acid. achmem.com

Table 2: Synthetic Routes to Benzo[d]imidazole-2-carboxylic Acid
Starting MaterialReagents and ConditionsKey Features
Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate1. NaOH, EtOH, reflux; 2. Acetic acidHydrolysis of a precursor ester. researchgate.net
o-Phenylenediamine and Phenoxyacetic acidAcidic condensationDirect introduction of a C2 substituent. luxembourg-bio.com
4-(1H-benzo[d]imidazol-2-yl)benzonitrileH₂SO₄, 60%Hydrolysis of a nitrile to a carboxylic acid. achmem.com

Synthesis of Ethyl Benzo[d]imidazole-2-carboxylate Derivatives

Ethyl benzo[d]imidazole-2-carboxylate is another crucial precursor for the synthesis of this compound. This ester can be directly amidated with ethylamine, often catalyzed by ammonium chloride. nih.gov

A common method for the synthesis of this ester is the condensation of o-phenylenediamine with ethyl 2-oxoacetate (ethyl glyoxalate). nih.gov This reaction can be part of a one-pot tandem N-arylation-reduction-cyclocondensation sequence, providing an efficient route to N-substituted ethyl benzo[d]imidazole-2-carboxylates. nih.gov

Another approach involves the reaction of ethyl 3,4-diaminobenzoate (B8644857) with ethyl cyanoacetate (B8463686) at elevated temperatures to yield ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, which can then be further manipulated. researchgate.net

The direct synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate can be achieved through various condensation strategies. These methods often provide good yields and are amenable to scaling up for the production of the desired intermediate. achmem.com

Amidation Reactions for Carboxamide Formation

The final step in the synthesis of many benzimidazole-2-carboxamide derivatives is the formation of the amide bond. This is a critical transformation, and various methods have been developed to achieve it efficiently.

A notable and efficient method for the synthesis of benzo[d]imidazole-2-carboxamides involves the use of ammonium chloride (NH4Cl) as a catalyst. nih.govresearchgate.net This approach is particularly effective for the amidation of ethyl benzo[d]imidazole-2-carboxylates. nih.govresearchgate.netdigitellinc.com The reaction is typically carried out by treating the ester intermediate with various amines in the presence of a catalytic amount of NH4Cl. researchgate.net This method has been successfully employed to prepare a series of anti-tuberculosis agents, demonstrating its utility in medicinal chemistry. nih.govresearchgate.netdocumentsdelivered.com

The use of NH4Cl is advantageous as it is an inexpensive, readily available, and mild catalyst that functions under neutral conditions. iosrjournals.orgresearchgate.net In a broader context, ammonium salts like NH4Cl have been identified as practical and convenient nitrogen sources for the synthesis of primary amides from acid chlorides, avoiding the need for gaseous ammonia (B1221849) or stoichiometric amounts of base. ccspublishing.org.cn This catalytic system represents an environmentally and economically valuable method for constructing the carboxamide functionality in these heterocyclic systems. chemmethod.com

The synthesis of N-substituted benzimidazole-2-carboxamides requires strategies that combine the formation of the amide bond with N-alkylation of the benzimidazole ring. These transformations can be performed in a stepwise manner or through more streamlined one-pot procedures.

One common strategy involves the initial synthesis of an ethyl benzo[d]imidazole-2-carboxylate intermediate. nih.govresearchgate.net This intermediate can then be N-alkylated, followed by amidation to yield the final product. Alternatively, the amidation can be performed first, followed by N-alkylation. For the amide bond formation, various peptide coupling reagents can be employed, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to minimize racemization. peptide.comsigmaaldrich.com

Tandem reactions that form multiple bonds in a single pot offer an efficient alternative. For instance, a one-pot synthesis for related benzimidazole derivatives has been developed involving a tandem N-arylation-reduction-cyclocondensation procedure, which is then followed by the amidation step. nih.govresearchgate.net Such strategies are highly valued as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of benzimidazole derivatives. chemmethod.comijarsct.co.in Traditional methods often involve hazardous solvents, long reaction times, and expensive reagents, leading to environmental pollution. ijarsct.co.inbeilstein-journals.org

In contrast, greener approaches for benzimidazole synthesis utilize eco-friendly alternatives. ijarsct.co.in A significant advancement has been the development of an "all water" one-pot synthetic route for the key intermediate, ethyl benzo[d]imidazole-2-carboxylates. nih.govresearchgate.net This method proceeds through a water-assisted tandem N-arylation-reduction-cyclocondensation, highlighting a highly valuable strategy from both environmental and economic standpoints. chemmethod.com Other green techniques applicable to benzimidazole synthesis include:

Microwave-assisted synthesis : This method can dramatically reduce reaction times from hours to minutes or seconds and often avoids the use of hazardous solvents. mdpi.comrjptonline.org

Use of green catalysts : Catalysts like erbium(III) triflate (Er(OTf)3) and zinc acetate (B1210297) have been used to promote benzimidazole formation under environmentally friendly conditions, sometimes in solvent-free reactions. chemmethod.comnih.gov

Alternative solvents : The use of water or ionic liquids as reaction media provides a safer alternative to conventional volatile organic solvents. mdpi.com

These methodologies contribute to a more sustainable chemical industry by being cost-effective, energy-efficient, and generating less waste. ijarsct.co.in

Derivatization and Functionalization Strategies for Structural Diversity

To explore the structure-activity relationships and optimize the properties of benzimidazole-2-carboxamides, chemists employ various derivatization and functionalization strategies. These modifications can be made at the imidazole nitrogen, the benzene (B151609) ring, or the carboxamide moiety.

The introduction of an ethyl group at the N-1 position of the benzimidazole ring is a common derivatization step. N-alkylation is typically achieved by reacting the NH-benzimidazole precursor with an ethylating agent, such as ethyl iodide or ethyl bromide. niscpr.res.innih.gov The reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby generating the more nucleophilic benzimidazolate anion. researchgate.net

Several conditions have been reported for this transformation, offering a range of options depending on the specific substrate and desired outcome.

BaseSolventCatalyst/AdditiveTemperatureReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)-40°C niscpr.res.in
Potassium Carbonate (K2CO3)Acetonitrile (B52724)-40-50°C nih.gov
Sodium Hydroxide (NaOH)WaterSodium Dodecyl Sulfate (SDS)Ambient to 60°C lookchem.com
Sodium Hydroxide (NaOH)- (Solid Phase)Tetrabutylammonium Bromide70-90°C google.com

These methods provide versatile routes to N-ethylated benzimidazoles, a key structural feature in the target compound and its analogues. researchgate.nettandfonline.comproquest.com

Structural diversity can be further enhanced by introducing various substituents onto the benzene ring of the benzimidazole core or by modifying the carboxamide group. tandfonline.comnih.gov Modifications to the benzene ring, such as the introduction of methoxy (B1213986) groups, can influence the electronic properties and biological activity of the molecule. tandfonline.com

The carboxamide moiety is also a prime target for functionalization. By reacting the benzimidazole-2-carboxylic acid or its ester precursor with a diverse range of primary or secondary amines, a library of N-substituted carboxamides can be generated. tandfonline.comnih.gov This allows for the systematic exploration of how different substituents on the amide nitrogen affect the compound's properties. For example, incorporating various substituted phenyl units into the carboxamide structure has been a strategy to study their influence on biological activity. researchgate.nettandfonline.com These derivatization approaches are crucial for developing compounds with tailored characteristics for various applications, including medicinal chemistry.

Advanced Spectroscopic and Chromatographic Characterization Techniques for N Ethyl 1h Benzo D Imidazole 2 Carboxamide

Infrared (IR) and Fourier-Transform Infrared (FT-IR) SpectroscopyThis section would have described the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretching of the imidazole (B134444) ring, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations. A data table would have listed the key vibrational frequencies.

Currently, the necessary peer-reviewed research articles or spectral database entries containing this specific information are unavailable. Therefore, the generation of the requested detailed article is not possible at this time.

Identification of Key Functional Groups

Spectroscopic analysis is fundamental in verifying the chemical structure of N-ethyl-1H-benzo[d]imidazole-2-carboxamide by identifying its characteristic functional groups. Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose.

FT-IR Spectroscopy: The FT-IR spectrum reveals the vibrational frequencies of bonds within the molecule. For the this compound scaffold, key absorptions are expected for the N-H, C=O (amide), C=N (imidazole), and aromatic C-H bonds. In related benzimidazole (B57391) structures, the N-H stretching vibration typically appears as a broad peak in the region of 3100-3400 cm⁻¹. mdpi.comresearchgate.net The carbonyl (C=O) stretch of the secondary amide is expected as a sharp, strong band around 1680-1700 cm⁻¹. researchgate.net The C=N stretching of the imidazole ring is generally observed in the 1590-1630 cm⁻¹ region. mdpi.com

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the presence of the ethyl group with a characteristic triplet (for the -CH₃) and quartet (for the -CH₂-). mdpi.com The N-H proton of the amide would likely appear as a broad singlet, while the N-H of the benzimidazole ring would also resonate as a singlet at a downfield chemical shift, typically above 12 ppm. mdpi.comrsc.org Aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. niscpr.res.in

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the amide carbonyl carbon (C=O) typically in the range of 160-170 ppm. mdpi.com The C=N carbon of the imidazole ring is also characteristic, appearing around 150-160 ppm. rsc.orgnih.gov Signals corresponding to the aromatic carbons and the two carbons of the ethyl group would also be present in their expected regions. rsc.org

Table 1: Expected Spectroscopic Data for Key Functional Groups
TechniqueFunctional GroupExpected ObservationReference
FT-IRN-H (Imidazole)~3100-3400 cm⁻¹ mdpi.comresearchgate.net
FT-IRC=O (Amide)~1680-1700 cm⁻¹ researchgate.net
FT-IRC=N (Imidazole)~1590-1630 cm⁻¹ mdpi.com
¹H NMRN-H (Imidazole)> 12 ppm (singlet) mdpi.comrsc.org
¹H NMRAromatic C-H7.0 - 8.0 ppm (multiplet) niscpr.res.in
¹³C NMRC=O (Amide)~160-170 ppm mdpi.com
¹³C NMRC=N (Imidazole)~150-160 ppm rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies

UV-Vis spectroscopy and photoluminescence studies provide insights into the electronic transitions and emissive properties of the molecule. The benzimidazole core is a known fluorophore, and its optical properties are of significant interest. semanticscholar.org

UV-Vis Absorption: Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region. nih.gov For compounds with a similar benzimidazole carboxylate core, major absorption bands (λmax) have been observed between 220 nm and 360 nm. researchgate.netsemanticscholar.org These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated aromatic system. researchgate.net For this compound, one would expect characteristic absorption maxima within this range, reflecting the electronic structure of the benzimidazole ring conjugated with the carboxamide group.

Photoluminescence: When excited with UV light, many benzimidazole derivatives exhibit fluorescence. semanticscholar.org A related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, displays an emission maximum (λem) at 429 nm when excited at 326 nm in an acetonitrile (B52724) solution, corresponding to blue emission. semanticscholar.org The fluorescence quantum yield (Φ) for this analog was reported as 0.10. semanticscholar.org Similar blue-light emission could be anticipated for this compound, although the exact emission wavelength and quantum yield would be influenced by the specific N-ethyl-carboxamide substitution at the C-2 position.

Table 2: Representative Photophysical Properties of a Related Benzimidazole Derivative
ParameterValueConditionReference
Absorption Maxima (λmax)326 nmAcetonitrile Solution semanticscholar.org
Emission Maxima (λem)429 nmAcetonitrile Solution (λex = 326 nm) semanticscholar.org
Fluorescence Quantum Yield (Φ)0.10Acetonitrile Solution semanticscholar.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the synthesis and analysis of this compound, enabling reaction monitoring, purification, and final purity determination.

TLC is a rapid and effective method used to monitor the progress of chemical reactions. In the synthesis of benzimidazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govrsc.org A suitable mobile phase, often a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a polar solvent like ethyl acetate (B1210297), is used to separate the components on a silica (B1680970) gel plate. rsc.org The spots are visualized under UV light. rsc.org By comparing the retention factor (Rf) value of the spots corresponding to the starting materials and the product, the reaction's progression towards completion can be efficiently monitored. hrpub.org

HPLC is a powerful technique for both the analysis of purity and the preparative purification of compounds. For benzimidazole-2-carboxamide derivatives, reversed-phase HPLC is commonly employed. This method allows for the separation of the final product from any unreacted starting materials or side products, ensuring high purity. In several reported syntheses of related benzamido- and carboxamido-benzimidazole compounds, the crude product was purified by preparative HPLC/MS to yield the final, highly pure compound. nih.gov Analytical HPLC can then be used to determine the purity of the final product, often showing a single peak corresponding to the desired molecule, confirming its high degree of purity.

Theoretical and Computational Investigations of N Ethyl 1h Benzo D Imidazole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and various spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

For N-ethyl-1H-benzo[d]imidazole-2-carboxamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized molecular geometry). The calculation minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides crucial information on the spatial arrangement of the atoms, which is the foundation for understanding its chemical behavior and interactions with biological targets. The electronic properties, such as the distribution of electron density and dipole moment, are also obtained from these calculations.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical data for the optimized geometry of this compound, as would be calculated using DFT.

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.23 Å
C-N (amide) 1.35 Å
N-H (imidazole) 1.01 Å
C-C (benzene) 1.40 Å (average)
Bond Angle O=C-N 122.5°
C-N-C (imidazole) 108.0°

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable, requires less energy to become excited, and is therefore more chemically reactive. Conversely, a large energy gap indicates high stability and lower reactivity. For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule would reveal the likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Parameters and Global Reactivity Descriptors: This table contains hypothetical quantum chemical parameters for this compound derived from FMO analysis.

Parameter Symbol Value (eV)
Energy of HOMO EHOMO -6.25
Energy of LUMO ELUMO -1.85
Energy Gap ΔE 4.40
Ionization Potential I 6.25
Electron Affinity A 1.85
Global Hardness η 2.20
Global Softness S 0.227
Electronegativity χ 4.05

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying regions that are electron-rich or electron-poor.

The MEP map uses a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as primary sites for electrophilic interactions and hydrogen bond acceptance. Positive potential (blue) would be expected around the N-H proton of the imidazole and the hydrogens of the ethyl group, highlighting them as sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge transfer and orbital-orbital interactions within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Illustrative NBO Analysis of Key Interactions: This table presents hypothetical stabilization energies from NBO analysis for this compound.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) N(imidazole) π*(C-C)benz 25.5
π(C-C)benz π*(C=N)imid 18.2
LP(2) O(carbonyl) σ*(N-C)amide 5.8

Molecular Docking and Structure-Based Drug Design (SBDD)

Molecular docking is a central component of structure-based drug design (SBDD), a computational methodology aimed at discovering and developing new drugs. SBDD relies on the known three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity.

Principles of Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. The process involves two main steps: first, sampling different conformations of the ligand within the active site of the receptor, and second, scoring these conformations using a scoring function to estimate the binding affinity.

The goal is to identify the binding mode with the lowest energy score, which is presumed to be the most stable and representative of the actual binding interaction. Docking simulations provide valuable insights into the intermolecular interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the context of this compound, molecular docking could be used to predict its binding mode and affinity to a specific therapeutic target, such as a kinase or a bacterial enzyme. This information is crucial for understanding its potential biological activity and for guiding further optimization of its structure to improve potency and selectivity.

Application to this compound and Analogues for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets.

For instance, in studies of benzimidazole-thiazole derivatives as potential COX-2 inhibitors, molecular docking revealed that compounds with favorable inhibitory activity exhibited strong binding interactions within the active site of the COX-2 enzyme. The docking scores for the most active compounds, such as 7b, 7c, 8b, and 8c, were found to be -8.927, -8.578, -8.485, and -8.899 kcal/mol, respectively, indicating a high affinity for the target. rsc.org These studies help in understanding the key interactions that drive the binding of these molecules, which is essential for designing more potent inhibitors.

Similarly, in the context of anticancer research, molecular docking of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (a benzimidazole (B57391) carboxamide analogue) with topoisomerase IIα-DNA revealed its accommodation within the enzyme's binding pocket. nih.gov The benzimidazole core of this analogue was observed to be stabilized by hydrogen bonding and Pi-sigma interactions with specific residues like ASP463 and thymine (B56734) DT9. nih.gov Such detailed interaction mapping is vital for predicting the binding orientation of this compound to its putative targets.

The following table summarizes the types of interactions observed in docking studies of various benzimidazole carboxamide analogues:

Analogue ClassTarget ProteinKey Predicted InteractionsReference
Benzimidazole-thiazole derivativesCOX-2Hydrogen bonding, hydrophobic interactions rsc.org
Cyclic amine-containing benzimidazole carboxamidesPARP-1Hydrogen bonding with key residues in the active site nih.gov
N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamidesTopoisomerase IIα-DNAHydrogen bonding, Pi-Pi T-shaped interactions, Pi-sigma interactions nih.gov

These studies collectively suggest that the benzimidazole core, the carboxamide linker, and the N-ethyl group of this compound likely play crucial roles in its binding to target proteins through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Scoring Functions and Binding Affinity Calculations

Scoring functions are essential components of molecular docking programs that estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction, which is often correlated with the experimental binding affinity (e.g., Ki or IC50 values).

In the study of benzimidazole carboxamide-based PARP-1 inhibitors, docking studies were performed to explore the binding mode and to generate bioactive conformations for 3D-QSAR modeling. nih.gov The calculated binding affinities from such studies help in ranking potential inhibitors and prioritizing them for further experimental testing. For example, the binding affinities of certain 1H-benzo[d]imidazole derivatives with DNA were calculated, showing values such as -5.453 kcal/mol, -5.429 kcal/mol, and -5.512 kcal/mol for compounds 11a, 12a, and 12b, respectively. acs.org

The accuracy of binding affinity predictions can be influenced by the choice of scoring function and the specific protein-ligand system being studied. Therefore, it is often recommended to use multiple scoring functions or more rigorous methods like free energy calculations to obtain more reliable predictions.

The table below shows examples of calculated binding affinities for benzimidazole analogues against their respective targets:

Compound/AnalogueTargetPredicted Binding Affinity (kcal/mol)Reference
Analogue 11aDNA-5.453 acs.org
Analogue 12aDNA-5.429 acs.org
Analogue 12bDNA-5.512 acs.org
Benzimidazole-thiazole analogue 7bCOX-2-8.927 rsc.org
Benzimidazole-thiazole analogue 8cCOX-2-8.899 rsc.org

These computational predictions of binding affinity are critical for the initial stages of drug design, allowing for the rapid screening of large compound libraries and the identification of promising lead candidates.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and any conformational changes that may occur upon binding.

For benzimidazole-thiazole derivatives targeting COX-2, 100 ns MD simulations were performed. The results from these simulations supported the findings from the initial molecular docking studies, suggesting that the active compounds form stable complexes with the enzyme. rsc.org Similarly, MD simulations of 2-benzimidazolyl-urea with a phospholipid bilayer were conducted to study its permeability. mdpi.com These simulations revealed that the molecule tends to aggregate and can lead to pore formation in the membrane, providing a possible explanation for its observed cytotoxicity. mdpi.com

In another study, MD simulations of a potent anticancer benzimidazole carboxamide analogue (compound 5o) complexed with topoisomerase IIα-DNA confirmed the stability of the interaction. nih.gov Such simulations are crucial for validating docking poses and understanding the dynamic behavior of the ligand-receptor complex, which can influence the ligand's efficacy.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules that are known to interact with the target to build a model that predicts the activity of new, untested compounds.

A prominent LBDD method is the quantitative structure-activity relationship (QSAR). In the context of benzimidazole carboxamides, a 3D-QSAR study was conducted on cyclic amine-containing derivatives as PARP-1 inhibitors. nih.gov This study resulted in the development of CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models with high predictive power (q² values of 0.743 and 0.734, respectively). nih.gov The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the biological activity, guiding the design of new analogues with improved potency.

These LBDD models are valuable tools for optimizing the structure of lead compounds like this compound to enhance their desired biological activity.

In Silico Prediction of Potential Interaction Profiles

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential interaction profiles with a range of biological targets. These predictions help in the early identification of compounds with undesirable properties, thereby reducing the attrition rate in later stages of drug development.

For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides, in silico ADMET predictions were carried out. nih.gov The docking results showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol, and the ADMET profiling helped in assessing their drug-likeness. nih.gov Similarly, for benzo[d]imidazole-2-carboxamides designed as anti-TB agents, the determination of various physicochemical parameters revealed favorable druglike properties for the active compounds. nih.gov

Computational tools can also predict potential off-target interactions, which is crucial for assessing the safety profile of a compound. By screening a compound against a panel of known biological targets, potential side effects can be anticipated.

The following table provides a summary of the types of in silico predictions made for benzimidazole carboxamide analogues:

Analogue ClassPrediction TypeKey FindingsReference
Imidazo[1,2-a]pyridine-3-carboxamidesADMET, Binding AffinityGood binding affinities and favorable drug-likeness profiles. nih.gov
Benzo[d]imidazole-2-carboxamidesPhysicochemical Properties, DruglikelinessActive compounds showed favorable druglike properties. nih.gov
Cyclic amine-containing benzimidazole carboxamides3D-QSARDeveloped predictive models for PARP-1 inhibition. nih.gov

These in silico predictions are an integral part of the modern drug discovery pipeline, enabling a more efficient and informed selection of candidates for further development.

Structure Activity Relationship Sar Studies of N Ethyl 1h Benzo D Imidazole 2 Carboxamide Analogues

Design of N-ethyl-1H-benzo[d]imidazole-2-carboxamide Derivatives for SAR Exploration

The design of derivatives based on the this compound scaffold is a strategic process aimed at probing the chemical space around this core structure to enhance potency and selectivity for various biological targets. A common approach involves the synthesis of a library of analogues with systematic variations at key positions of the molecule. nih.govacs.org

One notable strategy in the design of these derivatives has been the exploration of alternative heterocyclic systems to replace or modify the benzimidazole (B57391) core. For instance, molecular modeling has been employed to evaluate substituted researchgate.netmdpi.com ring systems like benzothiazole (B30560) and benzoxazole (B165842) as potential isosteres for the benzimidazole moiety. nih.gov This approach is driven by the goal of optimizing interactions with the target protein's binding pocket.

Furthermore, the design process often involves the introduction of a diverse range of functional groups at different positions of the benzimidazole ring, the carboxamide linker, and the N-ethyl group. acs.org This allows for a comprehensive evaluation of the effects of steric bulk, electronics, and hydrophobicity on the compound's biological activity. The synthesis of these derivatives typically involves multi-step reaction sequences, which are carefully planned to allow for the desired chemical diversity.

Impact of Substituents on Biological Activity (In Vitro Context)

The biological activity of this compound analogues is profoundly influenced by the nature and position of various substituents. In vitro assays are instrumental in quantifying these effects and establishing a clear SAR.

Variations in the N-alkyl chain of benzimidazole-2-carboxamides have demonstrated a clear impact on their biological activity. Studies have shown that the size and nature of the alkyl group at the N-1 position of the benzimidazole ring can significantly modulate potency. For example, in a series of PqsR inhibitors, it was observed that increasing the size of the R3 substituent from an ethyl to an isopropyl group led to an increase in activity. nih.govacs.org

Further exploration with small cyclic groups such as cyclopropyl (B3062369) and cyclobutyl at this position maintained or even enhanced potency. However, a continued increase in the bulkiness of the N-alkyl substituent, for instance, with neopentyl or cyclopentyl groups, resulted in a notable reduction in activity. nih.gov This suggests that while a certain degree of steric bulk is tolerated and can be beneficial for occupying a specific pocket in the target protein, excessively large groups can lead to steric clashes and a decrease in binding affinity.

Table 1: Effect of N-Alkyl Chain Variation on Biological Activity

Compound ID N-Alkyl Substituent (R3) Relative Potency
6e Ethyl +
6f Isopropyl ++
6i Cyclopropyl ++
6j Cyclobutyl ++
6h Neopentyl -
6k Cyclopentyl -

Data derived from studies on PqsR inhibitors. nih.gov

For instance, the introduction of different alkyl or aryl groups at the carboxamide nitrogen can lead to significant changes in potency. The specific nature of these substituents can dictate the molecule's ability to fit into the active site of a target enzyme or receptor. The electronic properties of the substituents, whether electron-donating or electron-withdrawing, can also play a role in modulating the strength of interactions with the biological target.

Substitutions on the benzene (B151609) ring of the benzimidazole core are a key area of SAR exploration. The position and electronic nature of these substituents can have a dramatic effect on the biological activity. For example, in the context of PqsR inhibitors, it was found that a chlorine atom at the 6-position of the benzimidazole ring was important for activity. nih.govacs.org Moving this chlorine to the 5-position or introducing an additional chlorine atom led to a loss of activity. nih.gov Similarly, replacing the chlorine with a trifluoromethyl group at the 6-position resulted in a significant decrease in potency. nih.gov

These findings underscore the sensitivity of the target's binding pocket to the substitution pattern on the benzene moiety. Hydrophilic groups on the benzimidazole have also been shown to diminish activity in certain contexts, suggesting that hydrophobic interactions in this region are critical for target engagement. nih.gov

Table 2: Influence of Benzene Moiety Substitutions on Biological Activity

Compound ID Substitution on Benzene Ring Biological Activity
6a 6-Chloro Active
6b 5-Chloro Inactive
6c 5,6-Dichloro Inactive
6d 6-Trifluoromethyl Reduced Activity

Data based on PqsR inhibitor studies. nih.gov

Identification of Pharmacophoric Features for Target Engagement

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound and its analogues, several key pharmacophoric features have been identified for engagement with various biological targets.

For inhibitors of casein kinase 1 (CK1), X-ray crystallography has revealed crucial interactions. The benzimidazole core is involved in hydrogen bonding with hinge residues of the kinase. Specifically, the imidazole (B134444) nitrogen can form a hydrogen bond with the backbone nitrogen of leucine (B10760876) 85, while the NH of the imidazole can interact with the backbone carbonyl of the same residue. nih.gov The aromatic regions of the molecule can engage in CH/π-bonds, and hydrophobic interactions are also important for binding. nih.gov

In the case of PqsR inhibitors, the benzimidazole scaffold is a key component of the pharmacophore. The carboxamide linker and the N-alkyl group also play critical roles in orienting the molecule within the ligand-binding domain of the receptor. The SAR studies suggest that a combination of hydrogen bonding, hydrophobic, and steric interactions governs the binding of these compounds to their target.

Comparative Analysis of this compound with Related Benzimidazole Scaffolds

The this compound scaffold is one of many benzimidazole-based structures that have been investigated for their therapeutic potential. A comparative analysis with related scaffolds reveals both commonalities and distinct differences in their biological activities and SAR.

For instance, when the 2-carboxamide (B11827560) group is replaced with a 2-amino group, a significant improvement in potency has been observed in some cases, leading to a new starting point for optimization. nih.gov This highlights the critical role of the substituent at the 2-position of the benzimidazole ring.

Furthermore, a comparison with other heterocyclic systems fused to the benzene ring, such as benzothiazole and benzoxazole, has shown that the benzimidazole core is often preferred for certain biological targets. In the development of PqsR inhibitors, replacing the 1-methyl-1H-benzo[d]imidazol-2-amine with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, or benzo[d]thiazol-2-amine resulted in the abolishment of inhibitory activity. acs.org This indicates a high degree of structural specificity for the benzimidazole scaffold in this context.

The diverse biological activities reported for various benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties, underscore the versatility of this scaffold in medicinal chemistry. researchgate.netnih.gov The specific substitution pattern around the core benzimidazole ring ultimately determines its therapeutic application.

In Vitro Biological Activity and Molecular Target Engagement Studies of N Ethyl 1h Benzo D Imidazole 2 Carboxamide and Derivatives

Enzyme Inhibition Studies

Derivatives of N-ethyl-1H-benzo[d]imidazole-2-carboxamide have been evaluated against a variety of enzymes, demonstrating their potential to modulate key biological pathways.

α-Glucosidase Inhibition:

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that all synthesized compounds were potent inhibitors of the enzyme, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM. nih.govresearchgate.net Notably, these compounds exhibited significantly greater inhibitory activity than the standard drug, acarbose, which had an IC50 value of 873.34 ± 1.21 μM. nih.govresearchgate.netacs.org The potent inhibitory action of these benzimidazole (B57391) derivatives suggests their potential as anti-diabetic agents. nih.govresearchgate.net

Another study focused on 2-phenyl-1H-benzo[d]imidazole-based derivatives as α-glucosidase inhibitors. Structural optimization of an initial lead compound led to the identification of highly potent inhibitors, with the most promising compounds exhibiting IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov

Interactive Data Table: α-Glucosidase Inhibition by Benzimidazole Derivatives

Compound Series Range of IC50 Values (µM) Reference Compound Reference IC50 (µM)
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols 0.64 - 343.10 Acarbose 873.34
2-phenyl-1H-benzo[d]imidazole derivatives 0.71 - 2.09 - -

Pyruvate Kinase M2 (PKM2) Activation:

In the context of cancer metabolism, derivatives of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective activators of Pyruvate Kinase M2 (PKM2). researchgate.net PKM2 is a key enzyme in glycolysis, and its activation can influence cancer cell proliferation. researchgate.net

Kinase Inhibition:

Benzimidazole derivatives have shown significant potential as inhibitors of various kinases involved in cell signaling and proliferation. A series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were identified as potent inhibitors of casein kinase 1 (CK1) isoforms δ and ε. nih.govresearchgate.net One compound, in particular, displayed high potency and selectivity for CK1δ. researchgate.net

Furthermore, novel hybrids of 1H-benzo[d]imidazole and benzylidenebenzohydrazide have been synthesized and evaluated as potential multi-kinase inhibitors. mdpi.com Certain compounds from this series exhibited significant inhibitory activity against key kinases such as EGFR, HER2, and CDK2. mdpi.com

Topoisomerase I Inhibition:

Several studies have highlighted the ability of benzimidazole derivatives to target human topoisomerase I, a crucial enzyme in DNA replication and transcription. A series of novel 1H-benzo[d]imidazole derivatives were designed and synthesized, with some compounds demonstrating potent inhibition of the enzyme. nih.govacs.orgresearchgate.net For instance, compound 12b was found to inhibit 50% of the DNA relaxation activity of human topoisomerase I at a concentration of 16 μM. acs.org These compounds are believed to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. nih.gov

COX Enzyme Inhibition:

Research into benzimidazole-related structures has explored their potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. While direct studies on this compound are limited, related heterocyclic compounds have been investigated. For example, substrate-selective COX-2 inhibitors have been developed that prevent the oxygenation of endocannabinoids without affecting the production of prostaglandins from arachidonic acid. nih.gov Additionally, novel 1,4-benzoxazine derivatives have been synthesized and shown to exhibit selective COX-2 inhibition. rsc.org

Several benzo[d]imidazole-2-carboxamide derivatives have been investigated for their antibacterial properties, specifically targeting the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis, making it an attractive target for new antibacterial agents. nih.gov

In one study, a series of benzo[d]imidazole-2-carboxamides were evaluated for their anti-Mycobacterium tuberculosis activity and their effect on FtsZ. nih.govresearchgate.net Four compounds from this series showed greater than 70% inhibition against Bacillus subtilis 168. nih.govresearchgate.net The most potent compound demonstrated 91 ± 5% inhibition of B. subtilis 168 FtsZ and was found to perturb its secondary structure. nih.govresearchgate.net Molecular docking studies further suggested that M. tuberculosis FtsZ is a likely target for the observed antitubercular activity. nih.gov

Interactive Data Table: Inhibition of B. subtilis 168 by Benzo[d]imidazole-2-carboxamide Derivatives

Compound % Inhibition
1h >70%
1i >70%
1o 91 ± 5%
4h >70%

Receptor Modulation Investigations

The interaction of this compound derivatives with cellular receptors is another significant area of in vitro research.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and various imidazole-based compounds have been developed as EGFR inhibitors. researchgate.netscholarsportal.info Overexpression or mutation of EGFR is implicated in the growth of several cancers. nih.gov

Novel benzimidazole/1,2,3-triazole hybrids have been designed and synthesized, demonstrating potent EGFR inhibitory activity. nih.gov Two compounds, 6i and 10e, were found to be more potent EGFR inhibitors than the reference drug erlotinib, with IC50 values of 78 ± 5 nM and 73 ± 4 nM, respectively. nih.gov

Interactive Data Table: EGFR Inhibition by Benzimidazole/1,2,3-triazole Hybrids

Compound EGFR IC50 (nM)
6i 78 ± 5
10e 73 ± 4
Erlotinib (reference) 80

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation, making it a promising target for antimicrobial therapies. acs.orgnih.gov The pqs system in Pseudomonas aeruginosa is controlled by the transcriptional regulator PqsR. acs.org

Derivatives of 1H-benzo[d]imidazole have been developed as potent PqsR antagonists. acs.orgnih.govnih.gov A hit-to-lead optimization process led to the discovery of a compound that inhibited the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. nih.govnih.gov This compound also demonstrated significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolone production in clinical isolates of P. aeruginosa. nih.govnih.gov Specifically, at a concentration three times their IC50, the lead compounds reduced pyocyanin production by approximately 80%. acs.org

Opioid Receptor Modulation Studies (In Vitro)

The direct modulation of opioid receptors by this compound has not been extensively detailed in the available scientific literature. However, research into structurally related heterocyclic compounds provides context for potential interactions. A class of 2-benzylbenzimidazole derivatives, commonly referred to as "nitazenes," are potent agonists of the μ-opioid receptor (MOR), with some analogues demonstrating potencies and efficacies exceeding that of fentanyl. nih.gov For instance, isotonitazene, a member of this class, has been confirmed as a highly active MOR agonist in cell-based β-arrestin2/mini-Gi recruitment assays. nih.gov

Furthermore, studies on other heterocyclic structures, such as isoxazole carboxamides, have been investigated for their analgesic potential, with some derivatives showing activity through non-opioid receptor pathways. While these findings relate to broader classes of benzimidazoles or other heterocyclic carboxamides, they highlight the potential for such scaffolds to interact with pain-related biological targets. Specific in vitro functional tests and radioligand binding assays on the this compound compound are necessary to elucidate any direct modulatory effects on opioid receptors.

Direct Binding and Interaction Studies

Benzimidazole derivatives are well-documented as small molecules capable of binding to the minor groove of DNA, a mechanism that underpins much of their biological activity. rsc.orgnih.govnih.govresearchgate.net These compounds, particularly bisbenzimidazoles, preferentially interact with AT-rich sequences within the DNA minor groove. nih.gov The binding is non-covalent and is stabilized by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

Spectroscopic studies, including UV-visible and fluorescence methods, are employed to characterize these interactions. rsc.orgresearchgate.net The binding of a benzimidazole derivative to a DNA oligonucleotide typically results in a red shift in the absorption spectra and an increase in thermal stability (melting temperature, Tₘ) of the DNA duplex. nih.govacs.org This stabilization effect is a key indicator of strong ligand-DNA interaction. For example, novel synthesized bisbenzimidazole (BBZ) derivatives have been shown to increase the melting temperature of AT-rich oligonucleotides by 5 to 9°C, indicating significant thermal stabilization of the DNA structure upon binding. nih.govacs.org

The affinity of these compounds for DNA can be quantified, with studies reporting binding affinities in the range of -5.4 to -5.5 kcal/mol for certain derivatives. nih.gov This ability to bind and stabilize DNA interferes with essential cellular processes like DNA replication and transcription, contributing to the antiproliferative effects of these compounds. rsc.orgresearchgate.net

Table 1: DNA Binding and Stabilization by Representative Benzimidazole Derivatives

Derivative Binding Affinity (kcal/mol) Thermal Stabilization (ΔTₘ in °C) Preferred DNA Sequence
11a -5.453 5 - 9 AT-rich
12a -5.429 5 - 9 AT-rich

| 12b | -5.512 | 5 - 9 | AT-rich |

Data sourced from studies on bisbenzimidazole derivatives. nih.govacs.org

The interaction of benzimidazole derivatives with transport proteins like serum albumin is crucial for understanding their potential distribution in biological systems. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology with human serum albumin. The primary method for investigating these interactions is fluorescence quenching spectroscopy. researchgate.netnih.govnih.govresearchgate.netbjournal.org

BSA contains tryptophan residues that fluoresce when excited at a specific wavelength (typically ~290 nm). bjournal.org When a benzimidazole derivative binds to BSA, it can quench this intrinsic fluorescence. The mechanism of quenching—whether static (formation of a ground-state complex) or dynamic (collisional quenching)—can be determined by analyzing the quenching constants at different temperatures. researchgate.net For many benzimidazole derivatives, the quenching mechanism is identified as static, indicating the formation of a stable complex between the compound and the protein. researchgate.net

Thermodynamic parameters derived from these studies, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the nature of the binding forces. Negative ΔG values indicate a spontaneous binding process. The signs and magnitudes of ΔH and ΔS can suggest whether the interaction is driven by hydrogen bonds, van der Waals forces, or hydrophobic interactions.

In Vitro Cellular Activity

The benzimidazole scaffold is a cornerstone in the development of new antimicrobial agents due to its broad spectrum of activity. nih.govnih.gov Derivatives of this compound have demonstrated efficacy against a range of pathogenic microbes.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of 1H-benzo[d]imidazole derivatives with potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. nih.gov The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, certain 2-substituted-1H-benzimidazole derivatives have shown good antibacterial and antifungal activity, with MIC values comparable to standard drugs like ampicillin and fluconazole. nih.gov In one study, N-substituted acetamide derivatives of benzimidazole displayed high potency against both bacterial and fungal species with MIC values as low as 0.027 µM/ml. nih.gov

Antitubercular Activity: Derivatives of benzimidazole-2-carboxamide have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including isoniazid-resistant strains. nih.govipindexing.comnih.govresearchgate.netresearchgate.net Several novel 2-substituted benzimidazole derivatives have shown excellent potency against the Mtb-H37Rv strain, with some compounds exhibiting MIC values as low as 0.112 µM. nih.gov A key molecular target for the antitubercular activity of these compounds is believed to be the filamenting temperature-sensitive protein Z (FtsZ). researchgate.net FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, leading to a failure in cytokinesis and ultimately bacterial death. In vitro assays have confirmed that certain benzo[d]imidazole-2-carboxamide derivatives can potently inhibit FtsZ, perturbing its secondary structure and polymerization dynamics. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Representative Benzimidazole Derivatives

Compound Class Tested Organism Strain Activity (MIC)
2-Substituted-1H-benzimidazoles nih.gov Fungus C. albicans 6.25 µg/mL
2-Substituted-1H-benzimidazoles nih.gov Bacterium B. subtilis 12.5 µg/mL
N-Substituted Acetamides nih.gov Bacterium S. aureus 0.027 µM/ml
N-Substituted Acetamides nih.gov Bacterium E. coli 0.027 µM/ml
2-Substituted Benzimidazoles nih.gov Bacterium M. tuberculosis H37Rv

Benzimidazole derivatives, including carboxamides, exhibit significant antiproliferative activity across a wide range of human cancer cell lines through diverse mechanisms of action. mdpi.combiotech-asia.orgnih.govacgpubs.org These compounds can induce cell cycle arrest, trigger apoptosis, and inhibit key enzymes involved in cancer cell proliferation and survival. nih.govbiotech-asia.org

Mechanisms of Antiproliferative Action:

Inhibition of Tubulin Polymerization: A primary mechanism for many benzimidazole compounds is the disruption of microtubule dynamics. nih.govbiotech-asia.org By binding to β-tubulin, these agents inhibit its polymerization into microtubules. This interference with the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle, typically in the G2/M phase. rsc.orgnih.govnih.govresearchgate.netacs.orgnih.gov Prolonged arrest at this checkpoint often triggers the intrinsic pathway of apoptosis. rsc.orgresearchgate.net

Topoisomerase Inhibition: Certain benzimidazole derivatives function as inhibitors of topoisomerase I (Topo I) and II (Topo II). nih.govbiotech-asia.org These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase and DNA, the compounds prevent the re-ligation of DNA strands, leading to DNA damage and subsequent cell death. nih.govnih.govacs.org Some bis-benzimidazole derivatives have shown 50% inhibition of DNA relaxation by human Topo I at concentrations around 16 µM. nih.govacs.org

Kinase Inhibition: The benzimidazole scaffold is a key component in inhibitors of various protein kinases that are critical for cancer cell signaling. mdpi.combiotech-asia.org Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases often mutated and overactive in various cancers. mdpi.com By blocking the activity of these kinases, the compounds disrupt downstream signaling pathways like PI3K/AKT and MAPK, which are vital for cell proliferation and survival. biotech-asia.org

Induction of Apoptosis: Ultimately, the various molecular insults caused by benzimidazole derivatives converge on the induction of apoptosis (programmed cell death). rsc.orgmdpi.com This is often characterized by the activation of caspases (e.g., caspase-3, caspase-9), an increase in pro-apoptotic proteins like Bax, and a decrease in anti-apoptotic proteins like Bcl-2. rsc.orgresearchgate.netmdpi.com

Studies using the National Cancer Institute's 60-cell line panel (NCI-60) have shown that potent benzimidazole derivatives can achieve 50% growth inhibition (GI₅₀) at concentrations ranging from the nanomolar to the low micromolar scale across leukemia, melanoma, colon, breast, and other cancer cell types. nih.govacs.orgmdpi.com

Table 3: Antiproliferative Activity and Mechanisms of Benzimidazole Derivatives

Derivative Class Cancer Cell Line Mechanism of Action Activity (GI₅₀/IC₅₀)
Bisbenzimidazoles nih.govacs.org Various (NCI-60) Topoisomerase I Inhibition, G2/M Arrest 0.16 - 3.6 µM
Amidino Benzimidazoles nih.gov MCF-7 (Breast) DNA Minor Groove Binding 4.6 nM
Benzimidazole-based hybrids mdpi.com Various Dual EGFR/BRAFV600E Inhibition Not Specified

Modulation of Cellular Pathways (e.g., cell cycle arrest)

Derivatives of this compound have been investigated for their effects on cellular pathways, particularly their ability to induce cell cycle arrest in cancer cell lines. Flow cytometric analysis has revealed that certain benzimidazole derivatives can cause a prominent arrest of the cell cycle at the G2/M phase, which can lead to cell death. nih.govnih.gov This arrest at the G2/M phase suggests that the induced DNA damage is difficult for the cancer cells to repair. nih.gov For instance, compounds identified as 11a, 12a, and 12b in one study demonstrated a significant G2/M phase arrest. nih.govnih.gov

In other studies, different derivatives of benzimidazole-2-carboxamide have been shown to arrest the cell cycle at the S phase. For example, the compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) was found to induce apoptosis and arrest the cell cycle at the S phase in A549 lung cancer cells. nih.gov The ability of these compounds to halt cell cycle progression is a key mechanism behind their potential as anticancer agents. mdpi.com The synthesized molecules have been shown to effectively inhibit Epidermal Growth Factor Receptor (EGFR), which can lead to cell cycle arrest and apoptosis. mdpi.com

Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Progression

Compound/Derivative Cell Line(s) Effect on Cell Cycle Reference
11a, 12a, 12b Cancer cell lines G2/M phase arrest nih.govnih.gov
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) A549 S phase arrest nih.gov
Benzimidazole-based 1,3,4-oxadiazole derivatives MDA-MB-231, SKOV3, A549 Suppression of cell cycle progression mdpi.com

Studies on Selective Inhibition and Non-Cytotoxic Profiles (in vitro, at specific concentrations)

A crucial aspect of the development of therapeutic agents is their selectivity towards target cells while exhibiting minimal toxicity to normal cells. Several studies have evaluated the selective inhibition and non-cytotoxic profiles of this compound derivatives.

In one study, a series of benzo[d]imidazole-2-carboxamides were assessed for their anti-TB potential and cytotoxicity. Thirteen compounds were found to have a minimum inhibitory concentration (MIC) ranging from 0.78-6.25 µg/mL against Mycobacterium tuberculosis H37Rv and were shown to be non-cytotoxic, exhibiting less than 50% inhibition against RAW 264.7 macrophage cell lines at a concentration of 50 µg/mL. nih.gov Specifically, compound 8e from this series displayed the best anti-TB activity with a MIC of 2.15 µM and a selectivity index greater than 60. researchgate.net

Another study focused on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides. The compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) demonstrated excellent cytotoxicity against A549 and SW480 cancer cell lines with IC50 values of 0.15 ± 0.01 and 3.68 ± 0.59 μM, respectively. Importantly, this compound exhibited high selectivity towards cancer cells compared to normal MRC-5 human fetal lung fibroblast cells, with selectivity indices of 794.6 for A549 and 32.4 for SW480. nih.gov

Furthermore, 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of casein kinase 1δ (CK1δ). semanticscholar.org Compound 5, for instance, showed a fivefold higher affinity for CK1δ (IC50 = 0.040 μM) over CK1ε (IC50 = 0.199 μM), highlighting its selective inhibitory profile. semanticscholar.org

Table 2: In Vitro Cytotoxicity and Selectivity of Benzimidazole-2-Carboxamide Derivatives

Compound/Derivative Target/Cell Line Activity (IC50/MIC) Cytotoxicity/Selectivity Reference
Benzo[d]imidazole-2-carboxamides (13 compounds) M. tuberculosis H37Rv 0.78-6.25 µg/mL <50% inhibition against RAW 264.7 cells at 50 µg/mL nih.gov
Compound 8e M. tuberculosis H37Rv 2.15 µM Selectivity Index > 60 researchgate.net
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) A549 cancer cells 0.15 ± 0.01 μM Selectivity Index = 794.6 (vs. MRC-5 cells) nih.gov
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) SW480 cancer cells 3.68 ± 0.59 μM Selectivity Index = 32.4 (vs. MRC-5 cells) nih.gov
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide (Compound 5) CK1δ 0.040 μM Fivefold higher affinity for CK1δ over CK1ε semanticscholar.org

Antifilamentous Activity (In Vitro)

The antifilamentous activity of this compound and its derivatives has been explored in the context of their antifungal and antibacterial properties. Filamentous growth is a key virulence factor for several pathogenic fungi. While direct studies on "antifilamentous activity" are not explicitly detailed, the antifungal activity against filamentous fungi has been reported. For instance, various benzimidazole derivatives have been synthesized and evaluated for their activity against fungal species, including filamentous fungi.

In the context of antibacterial action, certain benzo[d]imidazole-2-carboxamides have been found to target the filamenting temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein involved in bacterial cell division and is essential for the formation of the Z-ring, which governs cytokinesis. Inhibition of FtsZ can lead to filamentation of bacteria and eventual cell death. This suggests a potential mechanism for antifilamentous activity in bacteria.

Anti-inflammatory Activity (In Vitro)

Several studies have investigated the in vitro anti-inflammatory properties of benzimidazole derivatives. A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential. Among the synthesized compounds, B2, B4, B7, and B8 demonstrated IC50 values lower than the standard anti-inflammatory drug ibuprofen in a luminol-enhanced chemiluminescence assay. scielo.org.mx The benzimidazole scaffold is recognized as a preferred pharmacophore for developing anti-inflammatory agents. scielo.org.mx

In another study, N-(6-benzoyl-1H-benzo[d]imidazol-2-yl)-2-(2-oxosubstituted indolin-3-ylidene) hydrazine carboxamides were screened for their in vitro anti-inflammatory activity using the TMPD assay method. acs.org Furthermore, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives

Compound/Derivative Class Assay/Target Key Findings Reference
2-Substituted benzimidazoles (B2, B4, B7, B8) Luminol-enhanced chemiluminescence assay IC50 values lower than ibuprofen scielo.org.mx
N-(6-benzoyl-1H-benzo[d]imidazol-2-yl)-2-(2-oxosubstituted indolin-3-ylidene) hydrazine carboxamides TMPD assay Evaluated for in vitro anti-inflammatory activity acs.org
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Inhibition of inflammatory cytokines Effective inhibition of NO, IL-6, and TNF-α release nih.gov

Future Research Trajectories for N Ethyl 1h Benzo D Imidazole 2 Carboxamide Chemistry

Development of Novel Synthetic Routes and Reaction Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods like the Phillips procedure, which often require harsh reaction conditions. acs.orgscholarsresearchlibrary.com A significant future direction lies in the development of more efficient, scalable, and environmentally benign synthetic routes. Research is increasingly focused on "green chemistry" approaches. For instance, an "all-water" one-pot strategy has been developed for the synthesis of ethyl benzo[d]imidazole-2-carboxylates, key intermediates for carboxamides, through a tandem N-arylation-reduction-cyclocondensation. digitellinc.comnih.gov

Future efforts will likely concentrate on:

Catalyst Innovation: Exploring novel catalysts, such as nano-based catalysts like ZnO nanoparticles, to improve reaction yields and reduce reaction times under milder conditions. mdpi.com The use of metal-free catalysts, like CBr4, also presents a promising avenue for one-pot synthesis of related benzamide (B126) derivatives. researchgate.netbohrium.com

Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages in terms of rapid heating and shorter reaction times, contributing to more sustainable synthetic protocols. eurekaselect.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability for the production of N-ethyl-1H-benzo[d]imidazole-2-carboxamide and its analogs.

Chemoselective Methodologies: Developing highly selective reactions that allow for the precise modification of the benzimidazole core, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodologyKey FeaturesPotential AdvantagesReferences
Traditional Condensation (e.g., Phillips)Condensation of o-phenylenediamines with carboxylic acids or aldehydes.Well-established and widely used. acs.orgnih.gov
Green Synthesis (e.g., "all-water")Utilizes water as a solvent, often in one-pot procedures.Environmentally friendly, reduced waste. nih.gov
Nano-catalyzed SynthesisEmploys nanoparticles (e.g., ZnO) as recyclable catalysts.High yield, shorter reaction time, catalyst reusability. mdpi.com
Metal-Free Catalysis (e.g., CBr4)Avoids the use of transition metal catalysts.Reduced metal contamination in products. researchgate.netbohrium.com

Integration of Advanced Computational Modeling and Artificial Intelligence in Design

Future research will likely involve:

AI-Driven de novo Design: Employing generative AI models to design novel benzimidazole-2-carboxamide derivatives with optimized binding affinities and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com

Predictive Modeling: Using machine learning algorithms to predict the biological activity, toxicity, and physicochemical properties of virtual compounds, thereby prioritizing synthetic efforts. acm.orgresearchgate.net

Quantum Mechanics (QM) Calculations: Applying DFT (Density Functional Theory) and other QM methods to gain a deeper understanding of the electronic structure and reactivity of the molecule, which can inform the design of more potent analogs. mdpi.com

Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets to identify new potential applications for the this compound scaffold. niscpr.res.in

Exploration of Broader Biological Target Landscapes (In Vitro)

The benzimidazole scaffold is known for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.goveurekaselect.com While specific activities for this compound are being defined, future research will aim to systematically explore its potential against a much broader range of biological targets through in vitro screening.

Key areas for exploration include:

Kinase Inhibition: Many benzimidazole derivatives act as kinase inhibitors, a crucial class of anticancer drugs. Screening against a panel of kinases could reveal novel therapeutic opportunities.

Enzyme Inhibition: Investigating inhibitory activity against various enzymes implicated in disease, such as topoisomerases, aromatase, and adenosine (B11128) deaminase, is a promising direction. acs.orgniscpr.res.innih.gov

Receptor Modulation: Exploring interactions with various receptors, such as dopamine (B1211576) or angiotensin II receptors, could uncover new applications in neurology or cardiovascular medicine.

Antimicrobial and Antiparasitic Activity: Given the known efficacy of other benzimidazoles as antimicrobial and anthelmintic agents, systematic screening against a wide array of bacteria, fungi, and parasites is warranted. researchgate.netnih.gov For example, related benzo[d]imidazole-2-carboxamides have shown potent anti-tuberculosis activity. nih.govresearchgate.netx-mol.com

Elucidation of Comprehensive Mechanisms of Action at the Molecular Level

A critical future trajectory is to move beyond identifying biological activity to understanding the precise molecular mechanisms of action. The benzimidazole ring's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows it to bind efficiently with various macromolecules. nih.gov

Future studies will need to employ a combination of techniques to:

Identify Direct Binding Partners: Using techniques like proteomics and affinity chromatography to identify the specific proteins or nucleic acids that this compound interacts with inside the cell.

Structural Biology: Utilizing X-ray crystallography and cryo-electron microscopy to solve the structures of the compound in complex with its biological targets, revealing detailed binding interactions.

Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.

Application in Chemical Biology as Molecular Probes and Tools

The structural and photophysical properties of the benzimidazole core make it an attractive scaffold for the development of chemical biology tools. nih.gov Its ability to interact with biomolecules can be harnessed to create probes for studying biological processes. nih.gov

Future applications in this area include:

Fluorescent Probes: Modifying the this compound structure to create fluorescent derivatives that can be used to visualize specific organelles, ions, or biomolecules within living cells. nih.gov

Affinity-Based Probes: Developing biotinylated or clickable analogs of the compound to facilitate the identification and isolation of its protein targets (target deconvolution).

Pathological Probes: Designing derivatives that can act as imaging agents or diagnostic tools for specific diseases. nih.gov

Design and Synthesis of this compound Conjugates and Hybrid Molecules

A powerful strategy to enhance biological activity and overcome challenges like drug resistance is the creation of hybrid molecules that combine two or more pharmacophores in a single entity. nih.gov This approach can lead to synergistic effects or allow the molecule to interact with multiple biological targets. researchgate.net

Future research will focus on synthesizing conjugates of this compound with:

Other Heterocycles: Fusing or linking the benzimidazole core with other biologically active heterocycles like thiazole, triazole, or quinazoline (B50416) to create novel scaffolds with enhanced or new activities. nih.govrsc.org

Natural Products: Conjugating the molecule with natural products to improve its bioavailability or target specificity.

Known Drugs: Creating hybrid molecules that combine the benzimidazole-2-carboxamide moiety with existing drugs to achieve synergistic effects or to target drug-resistant pathogens.

Targeting Moieties: Attaching moieties that direct the molecule to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Table 2: Potential Hybridization Strategies

Hybrid PartnerRationalePotential Therapeutic AreaReferences
ThiazoleCombines two known bioactive heterocycles.Anticancer, Anti-TB nih.gov
TriazoleCreates multi-target ligands.Antimicrobial, Anticancer nih.gov
PiperazineEnhances solubility and modulates activity.Anti-TB, Anticancer researchgate.net
IndoleCombines pharmacophores with known antimicrobial activity.Antibacterial nih.gov

Investigating Supramolecular Interactions of Imidazole-Based Compounds

The imidazole (B134444) ring is a versatile building block in supramolecular chemistry due to its ability to form a variety of non-covalent interactions, including hydrogen bonds, coordination bonds, and π-π stacking. nih.govnih.govresearchgate.net These interactions are fundamental to the formation of higher-order structures and are crucial for biological recognition processes. nih.gov

Future research will delve into:

Host-Guest Chemistry: Exploring the encapsulation of this compound within host molecules like cyclodextrins or calixarenes to improve its solubility, stability, and bioavailability.

Crystal Engineering: Studying the crystal packing of the compound and its derivatives to understand the dominant intermolecular forces, which can inform the design of cocrystals with improved pharmaceutical properties. iucr.org

Self-Assembly: Investigating the ability of modified derivatives to self-assemble into well-defined nanostructures, such as gels, vesicles, or fibers, for applications in drug delivery and materials science.

Supramolecular Complexes: Forming complexes with metal ions or other organic molecules to create new entities with unique biological or material properties. nih.govnih.gov The formation of such supramolecular drugs can offer advantages like improved safety, targeted delivery, and dual or multiple mechanisms of action. nih.gov

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents, advanced chemical tools, and novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.